2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 496015-65-7
VCID: VC0344670
InChI: InChI=1S/C17H19NO4S/c1-21-15-7-8-16(22-2)17(11-15)23(19,20)18-10-9-13-5-3-4-6-14(13)12-18/h3-8,11H,9-10,12H2,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Molecular Formula: C17H19NO4S
Molecular Weight: 333.4g/mol

2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

CAS No.: 496015-65-7

Main Products

VCID: VC0344670

Molecular Formula: C17H19NO4S

Molecular Weight: 333.4g/mol

2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline - 496015-65-7

CAS No. 496015-65-7
Product Name 2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Molecular Formula C17H19NO4S
Molecular Weight 333.4g/mol
IUPAC Name 2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C17H19NO4S/c1-21-15-7-8-16(22-2)17(11-15)23(19,20)18-10-9-13-5-3-4-6-14(13)12-18/h3-8,11H,9-10,12H2,1-2H3
Standard InChIKey AZCPRJDYCCYCAD-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Canonical SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Solubility 22.1 [ug/mL]
PubChem Compound 756352
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator